molecular formula C9H8ClFO2 B1369359 3-Chloro-4-ethoxy-5-fluorobenzaldehyde CAS No. 883521-79-7

3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Cat. No. B1369359
CAS RN: 883521-79-7
M. Wt: 202.61 g/mol
InChI Key: PFMVCTKZAPAVHC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde involves a reaction that yields a viscous orange liquid . The exact details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Drug Development

3-Chloro-4-ethoxy-5-fluorobenzaldehyde: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to the formation of Schiff bases, which are often used in the creation of novel drug candidates . The presence of both electron-withdrawing and electron-donating groups within the molecule allows for selective reactivity, making it a versatile building block in medicinal chemistry.

Organic Synthesis

In organic synthesis, this compound serves as a precursor for the formation of complex molecules. It can undergo condensation reactions to form heterocyclic compounds, which are a core structure in many organic compounds . Additionally, its reactivity with nucleophiles and electrophiles makes it a useful component in the synthesis of a wide range of organic materials.

Material Science

The applications of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in material science stem from its ability to act as a monomer or a cross-linking agent in polymer synthesis . The introduction of fluorine atoms can result in polymers with enhanced stability and resistance to degradation, which is crucial for developing advanced materials.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or a reagent in chromatographic methods to identify or quantify substances . Its distinct chemical properties allow it to serve as a reference point in the calibration of analytical instruments.

Environmental Science

The role of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in environmental science includes its use as a tracer or a reactant in studies of environmental processes . Its reactivity can be exploited to study degradation pathways and the environmental fate of organic pollutants.

Biochemistry Research

In biochemistry research, this compound’s reactivity with various biomolecules can be utilized to study biological pathways or to develop probes for biochemical assays . Its incorporation into larger biomolecules can help elucidate the structure and function of complex biological systems.

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVCTKZAPAVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorobenzaldehyde

Synthesis routes and methods

Procedure details

3-Chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 gram, 5.7 mmol) in THF (40 mL) was heated at reflux for 17 hours with KOH (534 mg, 9.5 mmol, 1.7 eq) in water (5 mL) and iodoethane (1 mL, 2.2 eq). The reaction was then transferred to a separatory funnel with water and extracted with methylene chloride (thrice, 150 mL each). The combined organic layers were washed with 10% aqueous HCl (40 mL), dried (MgSO4), and concentrated to a viscous orange liquid to yield 1.13 g of 3-chloro-4-ethoxy-5-fluorobenzaldehyde. 1H-NMR (500 MHz, CDCl3): 9.84 (d, J=1.9 Hz, 1H), 7.71 (t, J=1.6 Hz, 1H), 7.53 (dd, J=1.9, 10.7 Hz, 1H), 4.37-4.32 (m, 2H), 1.47-1.40 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
534 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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